Cas no 148278-95-9 ((2S)-2-amino-3-methoxypropan-1-ol)

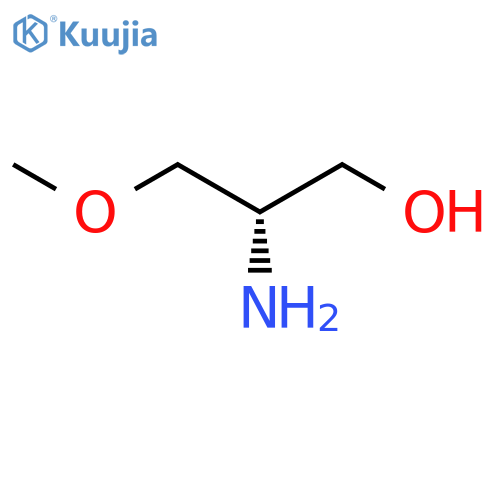

148278-95-9 structure

商品名:(2S)-2-amino-3-methoxypropan-1-ol

CAS番号:148278-95-9

MF:C4H11NO2

メガワット:105.135641336441

MDL:MFCD09029264

CID:3777688

PubChem ID:14151410

(2S)-2-amino-3-methoxypropan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-Propanol, 2-amino-3-methoxy-, (S)-

- (S)-2-amino-3-methoxypropan-1-ol

- (2S)-2-amino-3-methoxypropan-1-ol

- AC-13526

- SCHEMBL2366306

- (S)-2-amino-3-methoxy propane-1-ol

- CS-0091344

- AKOS025146885

- 148278-95-9

- 253443-56-0

- D75105

- EN300-216675

- KRWNDTAVKGMNDQ-BYPYZUCNSA-N

- (S)-2-amino-3-methoxypropane-1-ol

-

- MDL: MFCD09029264

- インチ: InChI=1S/C4H11NO2/c1-7-3-4(5)2-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1

- InChIKey: KRWNDTAVKGMNDQ-BYPYZUCNSA-N

計算された属性

- せいみつぶんしりょう: 105.078978594Da

- どういたいしつりょう: 105.078978594Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 7

- 回転可能化学結合数: 3

- 複雑さ: 40.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.5Ų

- 疎水性パラメータ計算基準値(XlogP): -1.5

(2S)-2-amino-3-methoxypropan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-216675-0.05g |

(2S)-2-amino-3-methoxypropan-1-ol |

148278-95-9 | 0.05g |

$970.0 | 2023-09-16 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1161984-50mg |

(S)-2-Amino-3-methoxypropan-1-ol |

148278-95-9 | 97% | 50mg |

¥17031 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1161984-1g |

(S)-2-Amino-3-methoxypropan-1-ol |

148278-95-9 | 97% | 1g |

¥18950 | 2023-04-15 | |

| Enamine | EN300-216675-0.25g |

(2S)-2-amino-3-methoxypropan-1-ol |

148278-95-9 | 0.25g |

$1063.0 | 2023-09-16 | ||

| Enamine | EN300-216675-1.0g |

(2S)-2-amino-3-methoxypropan-1-ol |

148278-95-9 | 1g |

$1155.0 | 2023-05-31 | ||

| Enamine | EN300-216675-5g |

(2S)-2-amino-3-methoxypropan-1-ol |

148278-95-9 | 5g |

$4761.0 | 2023-09-16 | ||

| Enamine | EN300-216675-1g |

(2S)-2-amino-3-methoxypropan-1-ol |

148278-95-9 | 1g |

$1155.0 | 2023-09-16 | ||

| Enamine | EN300-216675-0.1g |

(2S)-2-amino-3-methoxypropan-1-ol |

148278-95-9 | 0.1g |

$1016.0 | 2023-09-16 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1161984-500mg |

(S)-2-Amino-3-methoxypropan-1-ol |

148278-95-9 | 97% | 500mg |

¥19461 | 2023-04-15 | |

| Enamine | EN300-216675-5.0g |

(2S)-2-amino-3-methoxypropan-1-ol |

148278-95-9 | 5g |

$4761.0 | 2023-05-31 |

(2S)-2-amino-3-methoxypropan-1-ol 関連文献

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

148278-95-9 ((2S)-2-amino-3-methoxypropan-1-ol) 関連製品

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量